molecular formula C15H16N4O4 B13455259 2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide

2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide

Cat. No.: B13455259
M. Wt: 316.31 g/mol
InChI Key: XTWXSEQWRVKNNB-UHFFFAOYSA-N
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Description

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindoline-dione moiety. It is often used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the piperidinyl and isoindoline-dione intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and peptide coupling reactions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like diisopropylethylamine (DIEA) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial synthesis may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their structure and function. This binding can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects. The pathways involved often include the ubiquitin-proteasome system, where the compound can promote the degradation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide stands out due to its specific structural features, which confer unique binding properties and biological activities. Its ability to form stable complexes with proteins and its versatility in chemical reactions make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide

InChI

InChI=1S/C15H16N4O4/c16-6-13(21)17-9-1-2-10-8(5-9)7-19(15(10)23)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7,16H2,(H,17,21)(H,18,20,22)

InChI Key

XTWXSEQWRVKNNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CN

Origin of Product

United States

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